2-Bromo-5-chloro-1,8-naphthyridine
Overview
Description
2-Bromo-5-chloro-1,8-naphthyridine is a compound with the molecular formula C8H4BrClN2 . It is used as a raw material for the synthesis of pharmaceutical intermediates .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the thermolysis of the Meldrum’s acid adduct . Another approach includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyridine core with bromine and chlorine substituents at the 2nd and 5th positions respectively . The InChI code for this compound is 1S/C8H4BrClN2/c9-7-2-1-5-6(10)3-4-11-8(5)12-7/h1-4H .Chemical Reactions Analysis
The reactivity of this compound has been explored in various chemical reactions. These include reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis
The molecular weight of this compound is 243.49 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .Scientific Research Applications
Medicinal Chemistry
“2-Bromo-5-chloro-1,8-naphthyridine” is a derivative of 1,5-naphthyridines, which are of significant importance in the field of medicinal chemistry . Many of these heterocycles exhibit a great variety of biological activities . For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections .
Synthesis of Pharmaceutical Intermediates
“this compound” is used as a raw material for the synthesis of pharmaceutical intermediates . These intermediates are crucial in the production of various drugs.
Reactivity Studies
The reactivity of “this compound” with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes can be studied . This can lead to the development of new synthetic methodologies.
Ligand Synthesis
“this compound” can be used for the synthesis of 1,5-naphthyridine functionalized indenyl and cyclopentadienyl ligands . These ligands can be used in various chemical reactions and processes.
Material Science
1,8-Naphthyridines, including “this compound”, find use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . This makes them valuable in the field of material science.
Green Chemistry
Recent advances in the synthesis of 1,8-naphthyridines include the Friedländer approach using green strategy . This involves the use of eco-friendly, safe, and atom-economical approaches, contributing to the development of sustainable chemistry.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,8-naphthyridines, a class of compounds to which 2-bromo-5-chloro-1,8-naphthyridine belongs, have been found to exhibit diverse biological activities . For instance, gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .
Mode of Action
It’s known that 1,8-naphthyridines interact with their targets in various ways, leading to changes in biological activities . The specific interactions and resulting changes would depend on the exact nature and structure of the 1,8-naphthyridine derivative.
Biochemical Pathways
Given the diverse biological activities of 1,8-naphthyridines , it can be inferred that multiple pathways could potentially be affected.
Result of Action
Given the diverse biological activities of 1,8-naphthyridines , it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
2-bromo-5-chloro-1,8-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-7-2-1-5-6(10)3-4-11-8(5)12-7/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVHLHXDCGSGSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=CC(=C21)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857629 | |
Record name | 2-Bromo-5-chloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260862-24-5 | |
Record name | 2-Bromo-5-chloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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